molecular formula C17H21F6N3S B2401002 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea CAS No. 620960-26-1

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea

Cat. No.: B2401002
CAS No.: 620960-26-1
M. Wt: 413.43
InChI Key: NQRCAVZHOLYEBJ-ZIAGYGMSSA-N
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Description

“1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea” is a thiourea catalyst used in the enantio and diastereoselective Michael addition of malonates and ketoesters to nitroolefins .


Molecular Structure Analysis

The molecular formula of this compound is C17H21F6N3S, and its molecular weight is 413.42 g/mol . The compound contains a thiourea group, which is a functional group with the structure (R1R2N)(R3R4N)C=S, where R1, R2, R3, and R4 are organic groups .


Chemical Reactions Analysis

As a thiourea catalyst, this compound is used in the enantio and diastereoselective Michael addition of malonates and ketoesters to nitroolefins .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 196–198°C . It is soluble in dimethyl sulfoxide .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Development of Chiral Thiourea Organocatalysts : This compound and its analogs are extensively used in organocatalysis, particularly in asymmetric synthesis. For example, it's used in the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, showing high efficiency and selectivity (Okino et al., 2005).

  • Involvement in Hydrogen-Bonding Catalysis : The compound is known for its role in hydrogen-bonding catalysis due to the involvement of the ortho-CH bond in binding events, which has significant implications for catalyst design (Lippert et al., 2012).

  • Applications in Acid-Catalyzed Reactions : It is also effective in acid-catalyzed activation of carbonyl compounds for the synthesis of symmetrical trisubstituted methanes, representing a simpler and more accessible alternative to traditional methods (Gogoi et al., 2022).

Environmental and Safety Considerations

  • Emerging Environmental Concerns : Recent studies have identified amino-functionalized thioureas, like this compound, as emerging chiral pollutants. Ecotoxicity studies reveal significant toxicity, emphasizing the need for environmental safety assessments (Konrad et al., 2021).

Structural and Chemical Properties

  • Chemical Structure and Hydrogen-Bond Networks : The compound’s structure, particularly its hydrogen-bond networks, has been studied, providing insights into its role as a bifunctional organocatalyst and its chemical properties (Xiao et al., 2015).

  • Synthesis and Characterization : The synthesis and structural characterization of this compound and similar derivatives are crucial for understanding their catalytic and chemical behavior (Duan et al., 2017).

Mechanism of Action

The mechanism of action of this compound involves the activation of substrates and the subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

The compound should be stored in a tightly sealed container and kept in a cool, dry, well-ventilated place . As with all chemicals, it should be handled with care to avoid exposure and contamination.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCAVZHOLYEBJ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620960-26-1
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
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